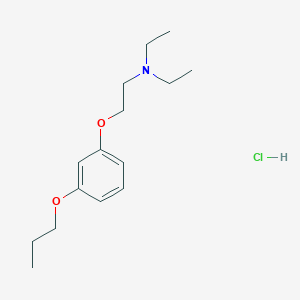
N,N-diethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride
Übersicht
Beschreibung
N,N-diethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride, commonly known as DPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPE is a sympathomimetic drug that acts as a selective agonist for beta-3 adrenergic receptors.
Wirkmechanismus
DPPE acts as a selective agonist for beta-3 adrenergic receptors, which are predominantly found in adipose tissue. Activation of these receptors leads to the breakdown of stored fat and an increase in energy expenditure. DPPE also increases insulin sensitivity, which makes it a potential candidate for the treatment of diabetes and metabolic disorders.
Biochemical and physiological effects:
DPPE has been shown to increase lipolysis and thermogenesis in adipose tissue. It also increases glucose uptake and insulin sensitivity in skeletal muscle. DPPE has been shown to have a minimal effect on heart rate and blood pressure, making it a safer alternative to other sympathomimetic drugs.
Vorteile Und Einschränkungen Für Laborexperimente
DPPE has several advantages for lab experiments. It is easy to synthesize, and its purity can be determined using various analytical techniques. DPPE has a selective mechanism of action, which makes it a valuable tool for studying beta-3 adrenergic receptors. However, DPPE has some limitations, such as its low potency and short half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
DPPE has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications. Future studies could focus on optimizing the synthesis method of DPPE, improving its potency and pharmacokinetic properties, and studying its long-term safety and efficacy. DPPE could also be studied in combination with other drugs to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
DPPE has been extensively studied in the field of pharmacology and medicinal chemistry due to its potential applications in the treatment of various diseases. DPPE has shown promising results in the treatment of obesity, diabetes, and metabolic disorders. It has also been studied for its potential use in the treatment of cardiovascular diseases, asthma, and urinary incontinence.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-11-17-14-8-7-9-15(13-14)18-12-10-16(5-2)6-3;/h7-9,13H,4-6,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZDRMKFIUXPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCN(CC)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405080.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine hydrochloride](/img/structure/B4405085.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide](/img/structure/B4405086.png)



![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4405134.png)

![1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405143.png)
![ethyl 4-{4-[(ethylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4405146.png)
![4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405158.png)


![N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4405170.png)